(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
(5Z)-5-[(4-Ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core and a (Z)-configured 4-ethoxybenzylidene substituent at the 5-position. Thiazolidinediones are renowned for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, with applications in diabetes management . The 4-ethoxy group on the benzylidene moiety distinguishes this compound from other TZDs, influencing its electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)7-10-11(14)13-12(15)17-10/h3-7H,2H2,1H3,(H,13,14,15)/b10-7- |
InChI Key |
GIRVZKMQGSXZKT-YFHOEESVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated crystallization systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it suitable for developing new materials and catalysts.
Table 1: Key Synthetic Routes
| Step | Description |
|---|---|
| Formation of Thiazolidine Ring | Reaction of an amine with a carbonyl compound in the presence of sulfur. |
| Introduction of Methylidene Group | Condensation reaction with an aldehyde, such as 4-ethoxybenzaldehyde. |
Biology
Biologically, this compound has been studied for its potential anti-inflammatory and antidiabetic properties. It influences various biological pathways by modulating enzyme activity and receptor interactions.
Mechanism of Action
The compound activates peroxisome proliferator-activated receptors (PPARs), enhancing insulin sensitivity and reducing inflammation. It also shows potential antiproliferative effects against cancer cells.
Table 2: Biological Activities
| Activity | Description |
|---|---|
| Anti-inflammatory | Modulates inflammation pathways through PPAR activation. |
| Antidiabetic | Enhances insulin sensitivity via PPARγ activation. |
| Anticancer | Induces apoptosis in cancer cells through various mechanisms. |
Medicine
In the field of medicine, derivatives of thiazolidinediones are explored for treating diabetes and cancer. These compounds can improve insulin sensitivity and inhibit the proliferation of cancer cells.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives:
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K562 (Leukemia) | 8.5 - 14.9 |
| Compound B | HeLa (Cervical) | 8.9 - 15.1 |
| Compound C | MDA-MB-361 (Breast) | 12.7 - 25.6 |
These compounds induce apoptosis through both extrinsic and intrinsic pathways.
Industry
Industrially, (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can be utilized in pharmaceuticals and agrochemicals due to its stability and reactivity.
Applications in Industry
- Pharmaceutical Production: Used in synthesizing drugs targeting diabetes and cancer.
- Agrochemicals: Potential applications in developing pesticides or herbicides.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Ring
The benzylidene substituent at the 5-position is critical for biological activity. Below is a comparison with analogs featuring different substituents:
Key Insights :
Modifications at the 3-Position
The 3-position of the TZD core is often modified to optimize pharmacokinetics:
Key Insights :
Key Insights :
Pharmacological Profiles
Biological Activity
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Molecular Formula : C13H13NO3S
- Molecular Weight : 273.31 g/mol
- CAS Number : 1173581-36-6
Thiazolidinediones primarily exert their biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation plays a crucial role in regulating glucose and lipid metabolism, thereby improving insulin sensitivity. The compound's structural features, including the ethoxyphenyl group, may enhance its binding affinity to these receptors compared to other thiazolidinediones.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidinedione derivatives, including (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 and MDA-MB-231 (human breast cancer)
- Findings : The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis by modulating the expression of Bcl-2 family proteins. Specifically, it decreased anti-apoptotic proteins (Bcl-2, Bcl-xL) while increasing pro-apoptotic proteins (Bax, Bak) in cancer cells without affecting normal breast cells .
Antimicrobial Activity
Thiazolidinediones have also been evaluated for their antimicrobial properties. A study reported moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging around 31.25 µg/ml for several derivatives . This suggests potential applications in treating bacterial infections.
Case Studies and Research Findings
Comparison with Other Thiazolidinediones
The unique substitution pattern of (5Z)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione distinguishes it from other thiazolidinediones like rosiglitazone and pioglitazone:
| Compound | PPAR Activation | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Rosiglitazone | Strong | Limited | Minimal |
| Pioglitazone | Strong | Moderate | Low |
| (5Z)-5-[(4-ethoxyphenyl)methylidene] | Moderate to Strong | Significant | Moderate |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
